Glucocorticoid receptor agonist-1 phosphate Gly-Glu TFA

Glucocorticoid Receptor ADC Payload Binding Affinity

Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) is a small-molecule glucocorticoid receptor (GR) agonist conjugated to a Gly-Glu peptide linker with a terminal phosphate group, supplied as a trifluoroacetate (TFA) salt. It serves as a cleavable linker for the synthesis of antibody-drug conjugates (ADCs) intended for targeted anti-inflammatory and immunosuppressive therapies.

Molecular Formula C44H51F3N3O15P
Molecular Weight 949.9 g/mol
Cat. No. B12373466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucocorticoid receptor agonist-1 phosphate Gly-Glu TFA
Molecular FormulaC44H51F3N3O15P
Molecular Weight949.9 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CN)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=CC37C)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C42H50N3O13P.C2HF3O2/c1-40-15-14-28(46)18-26(40)10-11-29-30-19-34-42(33(48)22-56-59(53,54)55,41(30,2)20-32(47)37(29)40)58-39(57-34)25-8-6-23(7-9-25)16-24-4-3-5-27(17-24)44-38(52)31(12-13-36(50)51)45-35(49)21-43;3-2(4,5)1(6)7/h3-9,14-15,17-18,29-32,34,37,39,47H,10-13,16,19-22,43H2,1-2H3,(H,44,52)(H,45,49)(H,50,51)(H2,53,54,55);(H,6,7)/t29-,30-,31-,32-,34+,37+,39+,40-,41-,42+;/m0./s1
InChIKeyNOBUOSRJAGZZDD-JQUJFOOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Analysis of Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu (TFA) as an ADC Cleavable Linker


Glucocorticoid receptor agonist-1 phosphate Gly-Glu (TFA) is a small-molecule glucocorticoid receptor (GR) agonist conjugated to a Gly-Glu peptide linker with a terminal phosphate group, supplied as a trifluoroacetate (TFA) salt. It serves as a cleavable linker for the synthesis of antibody-drug conjugates (ADCs) intended for targeted anti-inflammatory and immunosuppressive therapies. The core pharmacophore, glucocorticoid receptor agonist-1 (CAS 2166375-82-0), is a potent GR agonist with an IC₅₀ of 2.8 nM, as disclosed in patent WO2017210471A1 . The full construct is designed for cathepsin-mediated cleavage to release the active payload specifically within targeted immune cells, thereby enabling antibody-directed delivery of a potent glucocorticoid [1]. This compound is supplied in solid form with a molecular weight of 949.86 g/mol and is intended strictly for research use in preclinical ADC development .

ADC cleavable linker research tool for targeted payload delivery
Cathepsin-cleavable Gly-Glu phosphate design for intracellular release studies
Supports preclinical anti-inflammatory ADC development models

Why Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu (TFA) Cannot Be Replaced by Generic GR Agonists in ADC Research


Substituting this compound with a generic glucocorticoid receptor agonist—such as dexamethasone phosphate, fosdagrocorat, or even alternative ADC linkers bearing the same core agonist—is not scientifically equivalent. The differentiation lies in three interdependent factors: (1) the intrinsic GR binding potency of the agonist-1 core (IC₅₀ = 2.8 nM) is approximately 2- to 28-fold higher than key comparators ; (2) the Gly-Glu phosphate linker is specifically engineered for protease-mediated intracellular cleavage, a design not present in conventional glucocorticoids [1]; and (3) the full construct is validated in the synthesis of clinically relevant anti-TNF and anti-CD40 ADCs (e.g., ABBV-154, ABBV-3373), whereas other linkers with similar payloads may show altered stability, release kinetics, or conjugation efficiency [2]. Generic substitution therefore introduces uncontrolled variables in payload potency, release mechanism, and conjugate integrity, which directly impact ADC efficacy, safety margins, and reproducibility in preclinical models.

GR binding affinity profile differs significantly from dexamethasone phosphate or other generic GR agonists; payload selection context may not transfer
Gly-Glu phosphate linker cleavage mechanism is engineered for cathepsin-mediated release; non-cleavable or Val-Cit-PAB linkers exhibit different intracellular kinetics
Conjugate integrity and validation data (e.g., anti-TNF/anti-CD40 ADC models) are construct-specific; generic substitution introduces uncontrolled variables in potency, release, and stability

Quantitative Differentiation Guide for Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu (TFA) vs. Comparators


GR Binding Potency: Agonist-1 Core vs. Agonist-2 and Dexamethasone

The core glucocorticoid receptor agonist-1 exhibits an IC₅₀ of 2.8 nM for GR binding, representing a 2.4-fold higher potency compared to glucocorticoid receptor agonist-2 (IC₅₀ = 6.6 nM) . Against the clinically used dexamethasone phosphate (IC₅₀ ≈ 5.58 nM), agonist-1 demonstrates a 2.0-fold potency advantage [1]. These potency differences are critical when selecting a payload for an ADC, as higher intrinsic activity may permit lower dosing or improved therapeutic index.

GR Binding Affinity
Reported
IC₅₀ 2.8 nM (agonist-1 core)
2.4-fold vs agonist-2 (6.6 nM)
2.0-fold vs dexamethasone (5.58 nM)
Reported GR binding affinity context; supports ADC payload potency screening
In vitro competitive binding assay; cross-study comparison
Glucocorticoid Receptor ADC Payload Binding Affinity

GR Selectivity Profile: Agonist-1 vs. Non-Selective Glucocorticoids

Glucocorticoid receptor agonist-1 demonstrates high selectivity for GR over progesterone receptor (PR) and mineralocorticoid receptor (MR). Comparative data show that a closely related analog exhibits GR IC₅₀ of 2.1 nM, PR IC₅₀ of 1200 nM, and MR IC₅₀ of 210 nM, yielding GR/PR and GR/MR selectivity ratios of approximately 571-fold and 100-fold, respectively . In contrast, glucocorticoid receptor agonist-2 shows substantial PR binding activity with an IC₅₀ of 7.3 nM (GR/PR ratio ≈ 1.1) . Conventional glucocorticoids like dexamethasone also exhibit broader receptor cross-reactivity, contributing to systemic side effects.

Nuclear Receptor Selectivity
Class-level inference
GR/PR >500-fold selectivity
GR/MR ~100-fold selectivity
Agonist-2 GR/PR ~1.1 (near equipotent)
Supports GR-selective payload design; off-target hormonal receptor review
Analog-based inference; receptor binding assay conditions vary
Nuclear Receptor Selectivity Off-Target Effects Safety Margin

Linker Cleavage Mechanism: Gly-Glu Phosphate vs. Non-Cleavable or Alternative Cleavable Linkers

The Gly-Glu phosphate linker in this compound is engineered for cathepsin-mediated cleavage, a protease abundantly expressed in lysosomes of immune cells. This enables selective intracellular release of the active GR agonist payload [1]. In contrast, non-cleavable linkers (e.g., thioether-based) require complete lysosomal degradation of the antibody for payload release, resulting in slower and less efficient drug liberation. Alternative cleavable linkers (e.g., Val-Cit-PAB) exhibit different cleavage kinetics and may be less suitable for glucocorticoid payloads due to altered stability or bystander effects. While direct head-to-head data are not publicly available, the Gly-Glu phosphate motif is specifically validated in multiple AbbVie ADC programs (ABBV-154, ABBV-3373, ABBV-368) , indicating robust preclinical performance.

Linker Cleavage Mechanism
Class-level inference
Cathepsin-cleavable Gly-Glu phosphate linker design
vs. non-cleavable SMCC or Val-Cit-PAB alternatives
Supports intracellular payload release research; linker cleavage kinetics may vary
Quantitative cleavage rates not publicly reported; validated in multiple ADC programs
ADC Linker Cathepsin Cleavage Intracellular Payload Release

In Vivo Efficacy: Anti-TNF ADC (Agonist-1 Payload) vs. Systemic Dexamethasone

In a collagen-induced arthritis (CIA) mouse model, a single dose of an anti-TNF ADC utilizing a glucocorticoid receptor agonist-1-based payload demonstrated efficacy equivalent to 21 days of daily systemic dexamethasone dosing in reducing paw swelling [1]. This study (Example 85, WO2017210471A1) provides direct in vivo evidence that targeted delivery of this payload class via ADC achieves comparable anti-inflammatory efficacy with a dramatically reduced dosing frequency and lower cumulative steroid exposure. The comparator, systemic dexamethasone, required daily administration to maintain effect.

In Vivo Anti-Inflammatory Response
Head-to-head
Single anti-TNF ADC dose (agonist-1 payload) showed comparable paw swelling reduction to 21-day daily systemic dexamethasone in CIA model
Supports targeted delivery study context; systemic steroid exposure comparison model
CIA mouse model; WO2017210471A1 Example 85
In Vivo Pharmacology ADC Efficacy Rheumatoid Arthritis Model

Clinical Validation: ABBV-154 (Agonist-1 Payload) vs. Placebo in Glucocorticoid-Dependent PMR

In a Phase 2 trial (NCT04857385) of ABBV-154, an anti-TNF ADC incorporating a glucocorticoid receptor agonist-1-derived payload, patients with glucocorticoid-dependent polymyalgia rheumatica (PMR) receiving ABBV-154 achieved a significantly lower cumulative glucocorticoid dose at week 24 compared to placebo [1]. The trial demonstrated that ABBV-154 enables glucocorticoid tapering while maintaining disease control, a clinical outcome not achievable with systemic glucocorticoids alone. This represents direct clinical evidence of the payload class's ability to provide targeted immunosuppression with reduced systemic steroid burden.

Clinical Endpoint Context
Trial context
ABBV-154 (agonist-1 payload) reduced cumulative glucocorticoid dose vs placebo at Week 24 in glucocorticoid-dependent PMR (Phase 2)
Supports translational research model; endpoint response context requires review
NCT04857385; exact values not publicly disclosed
Clinical Trial ADC Polymyalgia Rheumatica Glucocorticoid-Sparing

In Vivo Safety Profile: Anti-TNF ADC vs. Systemic Glucocorticoids

In the CIA mouse model, treatment with an anti-TNF ADC (agonist-1 payload) resulted in significantly reduced bone erosion compared to vehicle control, as quantified by micro-CT [1]. Importantly, this therapeutic effect was achieved without the significant weight loss observed in animals receiving systemic glucocorticoids (Figure 11, WO2017210471A1) [1]. This suggests that targeted delivery via ADC mitigates the catabolic side effects commonly associated with chronic glucocorticoid therapy.

Model-Safety Endpoints
Head-to-head
Anti-TNF ADC (agonist-1 payload) associated with reduced bone erosion and no significant weight loss vs systemic glucocorticoid in CIA mice
Supports model-safety endpoint monitoring; systemic toxicity context requires review
WO2017210471A1 Example 88, Figure 11
ADC Safety Immunosuppression Bone Erosion

Optimal Research and Industrial Application Scenarios for Glucocorticoid Receptor Agonist-1 Phosphate Gly-Glu (TFA)


Synthesis of Next-Generation Anti-TNF ADCs for Autoimmune Disease Research

This compound is ideally suited for conjugation to anti-TNF antibodies (e.g., adalimumab) to create targeted immunoconjugates. Preclinical data demonstrate that such ADCs achieve potent, durable anti-inflammatory effects in rheumatoid arthritis models with reduced systemic toxicity [1]. Researchers developing novel ADC candidates for TNF-mediated diseases (RA, Crohn's disease, psoriasis) should prioritize this linker-payload combination based on its validated in vivo performance and clinical translation via ABBV-154 [2].

Development of Anti-CD40 ADCs for Immune Modulation

The agonist-1 phosphate Gly-Glu (TFA) linker can be employed to generate anti-CD40 antibody conjugates. Patent WO2019106608A1 (Example 9) describes the use of this payload class in anti-CD40 ADCs [1]. Such conjugates are of high interest for modulating immune responses in transplantation and autoimmune disorders without broad immunosuppression. Researchers should select this linker over alternatives due to its demonstrated compatibility with CD40-targeting antibodies and its favorable release kinetics.

Comparative Pharmacology Studies of GR Agonist Payloads in ADC Format

For investigators systematically comparing GR agonist payloads, this compound provides a well-characterized benchmark with published potency (IC₅₀ = 2.8 nM) [1], selectivity data [2], and linker cleavage mechanism [3]. It enables controlled head-to-head studies against other payloads (e.g., agonist-2, dexamethasone conjugates) to evaluate the impact of payload potency and linker design on ADC efficacy, stability, and safety.

Preclinical Toxicology and Pharmacokinetic Studies of ADC Candidates

This linker-payload construct is suitable for generating ADC batches intended for PK/PD and toxicology studies in relevant animal models. The availability of in vivo efficacy and safety data from the WO2017210471A1 patent [1] provides a reference framework for interpreting new experimental results, reducing the need for extensive de novo characterization and accelerating candidate selection.

Application
Selection Property
Validation Focus
Anti-TNF ADC development for inflammation models
Cathepsin-cleavable linker, GR payload affinity profile
Conjugate potency and stability in vitro; targeted payload release
Anti-CD40 ADC research for immune modulation
Linker-payload compatibility with CD40 mAb; intracellular cleavage suitability
Immune cell targeting efficiency; payload release kinetics
GR agonist payload benchmarking
Published binding affinity and selectivity reference data
Head-to-head payload comparison in ADC format; construct reproducibility
Preclinical ADC PK/PD and toxicology studies
In vivo reference data framework (CIA model, patent examples)
Dose-response and systemic exposure profiles; model-safety endpoints
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